Diethylstilbestrol dipalmitate

Catalog No.
S14315020
CAS No.
6533-53-5
M.F
C50H80O4
M. Wt
745.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylstilbestrol dipalmitate

CAS Number

6533-53-5

Product Name

Diethylstilbestrol dipalmitate

IUPAC Name

[4-[(E)-4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate

Molecular Formula

C50H80O4

Molecular Weight

745.2 g/mol

InChI

InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+

InChI Key

JUHYOIKJCUMOSQ-QJGAVIKSSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)/CC

Diethylstilbestrol dipalmitate, also known as stilpalmitate, is a synthetic, nonsteroidal estrogen derived from diethylstilbestrol. It is an ester formed through the reaction of diethylstilbestrol with palmitic acid, resulting in a compound characterized by its prolonged duration of action and slow absorption. Historically marketed under brand names such as Palmestril and Stilpalmitate, this compound has been utilized primarily in hormone replacement therapy for menopausal symptoms and other estrogen-deficient conditions. Its chemical formula is C₅₀H₈₀O₄, with a molecular weight of approximately 745.2 g/mol .

  • Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of diethylstilbestrol and palmitic acid.
  • Oxidation: The phenolic groups present in diethylstilbestrol can be oxidized to form quinones when subjected to strong oxidizing agents.
  • Substitution: The aromatic rings may participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Hydrolysis: Conducted in acidic or basic aqueous solutions.
  • Oxidation: Utilizes strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Substitution: Involves electrophiles such as nitric acid for nitration or halogens for halogenation.

Diethylstilbestrol dipalmitate acts primarily as an estrogen agonist by binding to estrogen receptors in target cells. This interaction induces conformational changes in the receptor, activating it and leading to the transcription of estrogen-responsive genes. Consequently, this results in various physiological effects, including:

  • Regulation of reproductive tissues
  • Maintenance of bone density
  • Modulation of lipid metabolism

A single intramuscular injection can provide relief from menopausal symptoms for an extended duration, typically ranging from 8 to 10 weeks, with some cases extending up to 16 weeks depending on the dosage .

The synthesis of diethylstilbestrol dipalmitate involves the esterification of diethylstilbestrol with palmitic acid. This process generally requires a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Following the reaction, purification is achieved through recrystallization or chromatography to isolate the pure ester. In industrial settings, larger reactors and continuous flow systems are employed to ensure consistent product quality .

Diethylstilbestrol dipalmitate has several applications across various fields:

  • Medical: Primarily used in hormone replacement therapy for menopausal symptoms and managing conditions related to estrogen deficiency.
  • Research: Serves as a model compound for studying esterification and hydrolysis reactions in chemistry and biology.
  • Pharmaceutical Industry: Formulated into long-acting injectable medications due to its extended duration of action .

Research has explored the interactions of diethylstilbestrol dipalmitate with various biological systems. Its mechanism involves binding to estrogen receptors, leading to downstream effects on gene expression related to reproductive health and metabolic processes. Studies have also indicated potential interactions with other hormones and signaling pathways that may influence its efficacy and side effects .

Several compounds are chemically related to diethylstilbestrol dipalmitate:

Compound NameStructure TypeDuration of ActionUnique Features
DiethylstilbestrolNonsteroidal estrogenShorter durationHigher risk of side effects compared to dipalmitate
Diethylstilbestrol dipropionateEster of diethylstilbestrolIntermediate durationFaster absorption than dipalmitate
EstradiolNatural estrogenVaries; generally shorterDifferent pharmacokinetics; more natural profile

Uniqueness

Diethylstilbestrol dipalmitate is distinguished by its prolonged duration of action due to its slow absorption and metabolism compared to its parent compound, diethylstilbestrol, and other esters like diethylstilbestrol dipropionate. This characteristic makes it particularly valuable in clinical settings where long-term estrogenic effects are desired .

XLogP3

20.5

Hydrogen Bond Acceptor Count

4

Exact Mass

744.60566103 g/mol

Monoisotopic Mass

744.60566103 g/mol

Heavy Atom Count

54

UNII

86291XW83U

Wikipedia

Diethylstilbestrol_dipalmitate

Dates

Last modified: 08-10-2024

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